
3-(4-Chlorophenyl)-1-(cyclohex-1-en-1-yl)prop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Chlorophenyl)-1-(cyclohex-1-en-1-yl)prop-2-en-1-one is an organic compound that features a chlorophenyl group and a cyclohexenyl group connected by a propenone linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-1-(cyclohex-1-en-1-yl)prop-2-en-1-one typically involves the following steps:
Aldol Condensation: The initial step often involves an aldol condensation reaction between 4-chlorobenzaldehyde and cyclohexanone in the presence of a base such as sodium hydroxide or potassium hydroxide.
Dehydration: The aldol product undergoes dehydration to form the desired propenone compound. This step can be facilitated by heating or using a dehydrating agent.
Industrial Production Methods
In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent quality and yield. Catalysts and optimized reaction conditions are employed to enhance efficiency and reduce costs.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically at the cyclohexenyl group, leading to the formation of epoxides or ketones.
Reduction: Reduction reactions can convert the propenone linkage to a saturated ketone or alcohol.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation or potassium permanganate for ketone formation.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Epoxides: Formed from the oxidation of the cyclohexenyl group.
Alcohols/Ketones: Resulting from reduction reactions.
Substituted Aromatics: Products of nucleophilic aromatic substitution.
Applications De Recherche Scientifique
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Biology
Pharmacology: Investigated for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory or anticancer agents.
Medicine
Drug Development: Explored for its therapeutic potential in various medical conditions.
Industry
Materials Science: Utilized in the development of novel materials with specific properties.
Mécanisme D'action
The mechanism by which 3-(4-Chlorophenyl)-1-(cyclohex-1-en-1-yl)prop-2-en-1-one exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The propenone linkage and the chlorophenyl group play crucial roles in these interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(4-Bromophenyl)-1-(cyclohex-1-en-1-yl)prop-2-en-1-one: Similar structure with a bromine atom instead of chlorine.
3-(4-Methylphenyl)-1-(cyclohex-1-en-1-yl)prop-2-en-1-one: Contains a methyl group instead of chlorine.
3-(4-Nitrophenyl)-1-(cyclohex-1-en-1-yl)prop-2-en-1-one: Features a nitro group instead of chlorine.
Uniqueness
The presence of the chlorine atom in 3-(4-Chlorophenyl)-1-(cyclohex-1-en-1-yl)prop-2-en-1-one imparts unique electronic properties, influencing its reactivity and interactions with other molecules. This makes it distinct from its analogs with different substituents.
Propriétés
Numéro CAS |
648429-44-1 |
|---|---|
Formule moléculaire |
C15H15ClO |
Poids moléculaire |
246.73 g/mol |
Nom IUPAC |
3-(4-chlorophenyl)-1-(cyclohexen-1-yl)prop-2-en-1-one |
InChI |
InChI=1S/C15H15ClO/c16-14-9-6-12(7-10-14)8-11-15(17)13-4-2-1-3-5-13/h4,6-11H,1-3,5H2 |
Clé InChI |
IWQBTHCZTTWYHY-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(=CC1)C(=O)C=CC2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


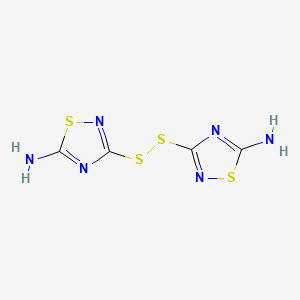
![Methyl 4-[(cyclopent-1-en-1-yl)methoxy]but-2-ynoate](/img/structure/B12584860.png)
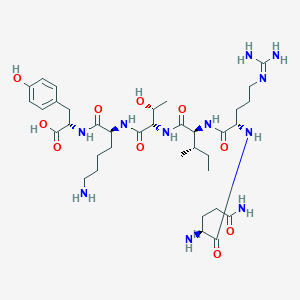

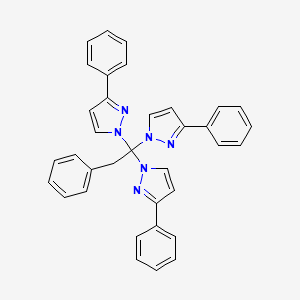
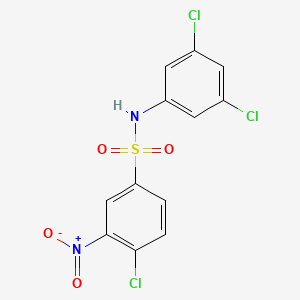


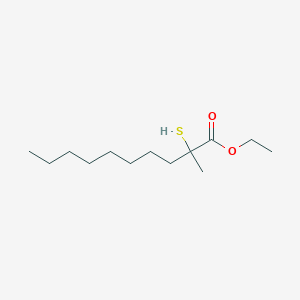

![1H-Indeno[1,2-b]pyridine-2,5-dione](/img/structure/B12584915.png)
![2-Acetamido-3,5-dichloro-N-[3-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12584929.png)
![2',4'-Dinitro[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B12584937.png)

